molecular formula C17H14O7 B1514405 Aflatoxin G2-13C17 CAS No. 1217462-49-1

Aflatoxin G2-13C17

Cat. No.: B1514405
CAS No.: 1217462-49-1
M. Wt: 347.16 g/mol
InChI Key: WPCVRWVBBXIRMA-DENWKYDXSA-N
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Description

Aflatoxin G2-13C17 is a 13C isotope-labeled analog of the mycotoxin aflatoxin G2. This compound is primarily used as an analytical standard in various scientific research applications. It is produced by fungi such as Aspergillus flavus and Aspergillus parasiticus and is known for its toxic properties.

Biochemical Analysis

Biochemical Properties

Aflatoxin G2-13C17 interacts with various enzymes, proteins, and other biomolecules. It is involved in biochemical reactions catalyzed by enzymes such as laccase, reductases, and peroxidases . The interactions of this compound with these biomolecules are crucial for its role in aflatoxin biosynthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound can cause several toxic effects, leading to increased susceptibility to infectious diseases, increased mortality, weight loss, poor performance, and reduced reproductive capability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The cytochrome P450 monooxygenase AflG catalyzes an early step in aflatoxin biosynthesis, resulting in the conversion of averantin (AVN) to 5′-hydroxy-averantin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of aflatoxin can be toxic or have adverse effects

Metabolic Pathways

This compound is involved in the metabolic pathways of aflatoxin biosynthesis . It interacts with enzymes such as laccase, reductases, and peroxidases, which play crucial roles in these pathways .

Transport and Distribution

Aflatoxins are lipophilic molecules and can be distributed widely in the body .

Subcellular Localization

Some aflatoxin biosynthetic enzymes are localized to the cytoplasm, suggesting that this compound might also be found there .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aflatoxin G2-13C17 involves the incorporation of 13C isotopes into the aflatoxin G2 molecule. This process typically requires advanced organic synthesis techniques and specialized equipment to ensure the precise incorporation of the isotopes.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped with the necessary technology for isotope labeling. The process involves the cultivation of Aspergillus species under controlled conditions to produce aflatoxin G2, followed by chemical modification to incorporate the 13C isotopes .

Chemical Reactions Analysis

Types of Reactions: Aflatoxin G2-13C17 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Aflatoxin G2-13C17 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Analytical Chemistry: Used as an internal standard for the quantification of aflatoxin G2 in various samples, including food and feed.

    Biology: Used in studies to understand the metabolism and toxicity of aflatoxins in biological systems.

    Medicine: Used in research to develop methods for detecting and quantifying aflatoxins in clinical samples.

    Industry: Used in quality control processes to ensure the safety of food and feed products

Comparison with Similar Compounds

  • Aflatoxin B1-13C17
  • Aflatoxin B2-13C17
  • Aflatoxin G1-13C17

Comparison: Aflatoxin G2-13C17 is unique due to its specific isotope labeling, which allows for precise quantification and analysis in research applications. Compared to other aflatoxins, it has a lower toxicity but is still a significant concern due to its potential health effects .

Conclusion

This compound is a valuable compound in scientific research, offering insights into the detection, quantification, and effects of aflatoxins. Its stable isotope labeling makes it a crucial tool in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCVRWVBBXIRMA-DENWKYDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746848
Record name (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217462-49-1
Record name (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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